molecular formula C26H21NO5 B14996906 ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate

ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate

Cat. No.: B14996906
M. Wt: 427.4 g/mol
InChI Key: MZQXORDNZFEQDN-UHFFFAOYSA-N
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Description

ETHYL 4-{2-OXO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

The synthesis of ETHYL 4-{2-OXO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE typically involves multiple steps. One common synthetic route includes the condensation of 4-phenylcoumarin with an appropriate oxazine derivative under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

ETHYL 4-{2-OXO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-{2-OXO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{2-OXO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

ETHYL 4-{2-OXO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE can be compared with similar compounds such as ISOPROPYL 2-(2-OXO-4-PHENYL-2H,8H-CHROMENO[8,7-E][1,3]OXAZIN-9(10H)-YL)-3-PHENYLPROPANOATE. While both compounds share a similar core structure, differences in their side chains and functional groups result in distinct chemical and biological properties. These differences highlight the uniqueness of ETHYL 4-{2-OXO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE and its potential for specific applications .

Properties

Molecular Formula

C26H21NO5

Molecular Weight

427.4 g/mol

IUPAC Name

ethyl 4-(2-oxo-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-9-yl)benzoate

InChI

InChI=1S/C26H21NO5/c1-2-30-26(29)18-8-10-19(11-9-18)27-15-22-23(31-16-27)13-12-20-21(14-24(28)32-25(20)22)17-6-4-3-5-7-17/h3-14H,2,15-16H2,1H3

InChI Key

MZQXORDNZFEQDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2

Origin of Product

United States

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